Enhanced Reactivity in Palladium-Catalyzed Couplings: 2-Bromo vs. 2-Chloro Analogs
The 2-bromo substituent exhibits far higher reactivity in oxidative addition with palladium(0) catalysts compared to the 2-chloro analog, a critical step in Suzuki and Buchwald-Hartwig couplings. This difference is quantified by the C–X bond dissociation energy: the C–Br bond is significantly weaker than the C–Cl bond, leading to a lower activation energy for the rate-limiting step [1]. This enables faster reaction rates and higher yields under milder conditions, which is a key factor for selecting this compound for library synthesis or scale-up [2].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) for oxidative addition |
|---|---|
| Target Compound Data | C–Br BDE ≈ 57–65 kcal/mol (for aryl bromides) [1] |
| Comparator Or Baseline | 2-Chlorobenzo[d]oxazole-6-carboxylic acid: C–Cl BDE ≈ 77–83 kcal/mol (for aryl chlorides) [1] |
| Quantified Difference | The C–Br bond is approximately 20 kcal/mol weaker, significantly reducing the energy barrier for Pd(0) insertion. |
| Conditions | Computational and empirical comparison of C–X bond dissociation energies in aryl halides [1] |
Why This Matters
This fundamental physicochemical property directly translates to milder reaction conditions, higher catalytic turnover, and broader substrate scope, making the brominated compound the preferred reagent for efficient C–C and C–N bond formation.
- [1] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36, 4, 255-263. View Source
- [2] Muci, A. R.; Buchwald, S. L. Practical Palladium Catalysts for C-N and C-O Bond Formation. Top. Curr. Chem. 2002, 219, 131-209. View Source
